7-Fluoro-3,4-dihydroquinolin-2(1H)-one hcl
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 7-fluoro-3,4-dihydroquinolin-2(1H)-one hydrochloride . The name derives from its bicyclic quinoline backbone, which is partially hydrogenated at the 3,4-positions (denoted by "dihydro"), and features a ketone group at position 2. The fluorine substituent occupies position 7 on the aromatic ring, while the hydrochloride salt indicates the presence of a protonated amine group bonded to a chloride counterion.
The structural representation can be described as follows:
- A quinoline core (a benzene ring fused to a pyridine ring) with single bonds between carbons 3 and 4, forming a partially saturated structure.
- A ketone oxygen at position 2.
- A fluorine atom at position 7 on the benzene moiety.
- A hydrochloride salt formed via the protonation of the secondary amine in the dihydropyridine ring.
The SMILES notation O=C1NC2=C(C=CC(F)=C2)CC1.[H]Cl accurately encapsulates this structure.
CAS Registry Number and Synonyms
The compound is uniquely identified by the CAS Registry Number 2304583-80-8 . While synonyms for this substance are limited in public databases, it may be alternatively referred to as:
- 7-Fluoro-3,4-dihydro-2(1H)-quinolinone hydrochloride
- 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline hydrochloride
These names emphasize the compound’s ketone functional group, partial saturation, and salt form.
Molecular Formula and Weight Analysis
The molecular formula C₉H₉ClFNO reflects the compound’s composition:
- 9 carbon atoms (C₉)
- 9 hydrogen atoms (H₉)
- 1 chlorine atom (Cl) from the hydrochloride salt
- 1 fluorine atom (F)
- 1 nitrogen atom (N) in the pyridine ring
- 1 oxygen atom (O) in the ketone group
The molecular weight is 201.63 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 9 | 12.01 | 108.09 |
| H | 9 | 1.008 | 9.07 |
| Cl | 1 | 35.45 | 35.45 |
| F | 1 | 19.00 | 19.00 |
| N | 1 | 14.01 | 14.01 |
| O | 1 | 16.00 | 16.00 |
| Total | 201.63 |
This calculation aligns with experimental data provided in chemical databases.
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
7-fluoro-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C9H8FNO.ClH/c10-7-3-1-6-2-4-9(12)11-8(6)5-7;/h1,3,5H,2,4H2,(H,11,12);1H |
InChI Key |
CNZVRQFEZAIKKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one hcl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline derivatives and fluorinated reagents.
Cyclization: The key step involves the cyclization of the starting materials to form the quinoline ring. This can be achieved through various methods, including the Pfitzinger reaction or the Skraup synthesis.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 7-Fluoro-3,4-dihydroquinolin-2(1H)-one hcl would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3,4-dihydroquinolin-2(1H)-one hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroquinoline derivative.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one hcl would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogues and Substituent Impact
Key Observations :
- Electronic Effects: Fluorine’s electronegativity improves membrane permeability and metabolic stability compared to amino or hydroxy groups .
- Steric Effects: Bulky groups (e.g., phenoxy-piperazine in ) reduce synthetic yields but enhance receptor selectivity .
- Halogen Comparisons : Bromine () offers distinct reactivity for cross-coupling reactions, while chlorine in β-blocker precursors () impacts reaction kinetics .
Pharmacological Profiles
Key Findings :
- Fluorine’s impact on CNS activity is inferred from nNOS inhibitors (), where fluorinated analogues showed oral efficacy in pain models .
- 7-Amino derivatives () exhibit weaker carbonic anhydrase inhibition than acetazolamide (KI = 0.01 µM), highlighting substituent limitations .
- Aripiprazole’s piperazinylbutoxy chain () is critical for D2 receptor binding, a feature absent in the fluoro analogue .
Biological Activity
7-Fluoro-3,4-dihydroquinolin-2(1H)-one hydrochloride is a fluorinated derivative of quinoline, a class of compounds known for their diverse biological activities. The introduction of a fluorine atom at the 7-position enhances the compound's stability and biological activity compared to non-fluorinated analogs. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C_10H_8ClFN_2O
- Molecular Weight : Approximately 201.62 g/mol
The compound's structure contributes to its interaction with various biological targets, including enzymes and receptors.
7-Fluoro-3,4-dihydroquinolin-2(1H)-one HCl exhibits several mechanisms of action:
- Inhibition of Enzymes : It has been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurotransmitter regulation. The fluorine atom enhances binding affinity to these enzymes, improving inhibition efficacy .
- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development. Its mechanism involves disrupting bacterial DNA synthesis by targeting DNA gyrase .
- Anticancer Properties : Research suggests that this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Biological Activity Summary
The biological activities of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one HCl can be summarized as follows:
Case Studies
- Neurodegenerative Disease Model : A study evaluated the effects of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one HCl on neurodegenerative diseases by assessing its ability to cross the blood-brain barrier (BBB). The compound showed promising results in inhibiting AChE without acute toxicity in vivo at high doses (up to 2500 mg/kg) .
- Antimicrobial Evaluation : In a series of experiments, the compound was tested against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated significant antimicrobial activity, supporting its potential use as an antibiotic .
Comparative Analysis
To better understand the unique properties of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one HCl, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 3-Hydroxyquinoline | Hydroxyl group at position 3 | Lacks fluorine; different biological properties |
| 4-Fluoroquinoline | Fluorine at position 4 | Different position affects activity |
| 6-Methoxyquinoline | Methoxy group at position 6 | Alters solubility and interactions |
| 2-Aminoquinoline | Amino group at position 2 | Different functional group impacts reactivity |
The structural modifications significantly influence the biological activity and pharmacological profile of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
